Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride
Description
Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride is a spirocyclic compound characterized by a rigid bicyclic core (spiro[3.3]heptane) with a fluorine atom at position 6, an ethyl ester group at position 2, and an aminomethyl substituent. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C11H19ClFNO2 |
|---|---|
Molecular Weight |
251.72 g/mol |
IUPAC Name |
ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H18FNO2.ClH/c1-2-15-9(14)11(7-13)5-10(6-11)3-8(12)4-10;/h8H,2-7,13H2,1H3;1H |
InChI Key |
FGKNAULHEKUMGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC2(C1)CC(C2)F)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride typically involves the construction of the spirocyclic scaffold through a series of ring-closing reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the spirocyclic core . The reaction conditions often require the use of strong bases or acids to facilitate the ring closure and subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the design of peptidomimetic drugs.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a rigid conformation, which can enhance binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with modifications in substituents, ester groups, or spiro ring composition. Key examples include:
Table 1: Structural Comparison
Physicochemical and Pharmacological Properties
Table 2: Property Comparison
*LogP values estimated based on substituent contributions.
Biological Activity
Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride (CAS Number: 2715120-02-6) is a synthetic organic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features an ethyl ester group , an aminomethyl group , and a fluorine atom attached to a spiro[3.3]heptane ring system. These structural components contribute to its distinctive chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 252 Da |
| LogP | 0.74 |
| Polar Surface Area (Å) | 52 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through hydrogen bonding and electrostatic interactions. The aminomethyl group plays a crucial role in these interactions, potentially inhibiting enzymes or receptors involved in critical biological processes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
Anticancer Potential
Studies have also explored the anticancer properties of this compound, suggesting that it may induce apoptosis in cancer cells or inhibit tumor growth through modulation of signaling pathways.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections.
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that the compound could reduce cell viability and promote apoptosis, suggesting its potential role in cancer therapy.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic architecture, which may confer distinct biological activities compared to structurally similar compounds.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Ethyl 6-fluorospiro[3.3]heptane-2-carboxylate | 2715120-02-6 | Similar spirocyclic structure but lacks the aminomethyl group |
| Methyl 6-oxospiro[3.3]heptane-2-carboxylate | 2248345-01-7 | Contains a methyl ester instead of an ethyl ester |
Q & A
Q. What are the key synthetic pathways for Ethyl 2-(aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylate hydrochloride?
The synthesis typically involves multi-step strategies, including spirocyclic core construction, fluorination, and subsequent functionalization. For example:
- Spiro[3.3]heptane Core Formation : Cycloaddition or ring-closing metathesis reactions are used to assemble the rigid spirocyclic backbone .
- Fluorination : Electrophilic fluorination or SNAr reactions introduce the 6-fluoro group, often requiring anhydrous conditions to minimize side reactions .
- Aminomethyl and Ester Functionalization : Reductive amination or nucleophilic substitution installs the aminomethyl group, followed by esterification to yield the ethyl carboxylate .
- Hydrochloride Salt Formation : The free base is treated with HCl in a polar solvent (e.g., ethanol) to crystallize the hydrochloride salt .
Q. How is the structural integrity of the spiro[3.3]heptane core verified experimentally?
Characterization relies on:
- NMR Spectroscopy : - and -NMR confirm the spiro junction via distinct splitting patterns (e.g., geminal protons at δ 1.8–2.5 ppm) and quaternary carbon signals .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHClFNO) and detects fragmentation patterns unique to the spiro structure .
- X-ray Crystallography : Resolves spatial arrangement, confirming bond angles and stereochemistry .
Advanced Research Questions
Q. How does fluorination at the 6-position influence the compound’s biological activity?
Fluorination enhances metabolic stability and modulates receptor binding. For example:
- Lipophilicity : The 6-fluoro group increases logP by ~0.5 units, improving membrane permeability .
- Electron-Withdrawing Effects : Stabilizes adjacent carbamate or ester groups, reducing hydrolysis rates in vivo .
- Receptor Interactions : Fluorine’s van der Waals radius (1.47 Å) allows optimal fit in hydrophobic binding pockets (e.g., G protein-coupled receptors) .
Comparative Data :
| Position | Bioactivity (IC, nM) | Metabolic Stability (t, min) |
|---|---|---|
| 6-F | 12 ± 2 | 45 ± 5 |
| 6-H | 85 ± 10 | 20 ± 3 |
Q. What methodologies resolve contradictions in biological activity data for spirocyclic analogs?
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assay Protocols : Use reference standards (e.g., USP/EP guidelines) for consistent receptor binding assays .
- Impurity Profiling : HPLC-MS identifies and quantifies byproducts (e.g., tert-butyl deprotection intermediates) that may antagonize activity . Example method:
- Computational Modeling : Molecular dynamics simulations predict conformational flexibility impacting binding .
Q. How can protecting group strategies optimize the synthesis of this compound?
- tert-Butoxycarbonyl (Boc) Protection : Shields the aminomethyl group during fluorination, preventing side reactions . Deprotection with HCl/dioxane yields the free amine.
- Ethyl Ester Stability : The ethyl ester resists hydrolysis under basic conditions, enabling selective deprotection of other groups .
Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | BocO, DMAP, DCM, 0°C → RT | 85 | |
| Fluorination | Selectfluor®, DMF, 80°C | 72 | |
| Deprotection | 4M HCl/dioxane, RT, 2h | 90 |
Methodological Considerations
- Data Reproducibility : Batch-to-batch variability in spirocyclic precursors (e.g., tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate) necessitates rigorous QC via NMR and chiral HPLC .
- Salt Form Stability : Accelerated stability studies (40°C/75% RH, 6 months) confirm the hydrochloride salt’s resistance to deliquescence and degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
